molecular formula C20H20O3 B1449076 (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate CAS No. 1951458-59-5

(E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate

Cat. No. B1449076
M. Wt: 308.4 g/mol
InChI Key: DJAVAZTYGBLZES-UHFFFAOYSA-N
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Description

The closest compounds I found are “4-Methyl-2-styryl-1,3-dioxane” and "(E)-methyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate" . These compounds share some structural similarities with the compound you’re asking about, but they are not the same .

Scientific Research Applications

Bioanalytical Method Development

  • Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate , a molecule with a structure similar to (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate, has been studied for its potent acetylcholinesterase inhibition property. A bioanalytical method using RP-HPLC for its quantitative measurement has been developed and validated following USFDA guidelines. This method could be relevant for similar compounds like (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate (Nemani, Shard, & Sengupta, 2018).

Enantioselective Reduction

  • Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by the fungus Rhizopus arrhizus and other Rhizopus species. This process highlights the potential for biocatalytic applications of compounds like (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate in creating specific enantiomers (Salvi & Chattopadhyay, 2006).

Synthesis for Fungicidal and Bactericidal Properties

  • The synthesis of ethyl 3-(4'-methylphenyl)-3-oxopropanoate and its derivatives has been investigated for potential fungicidal and bactericidal activities. These studies provide insights into the synthesis and application of similar compounds for antimicrobial purposes (Ahluwalia, Dutta, & Sharma, 1986).

properties

IUPAC Name

ethyl 3-[4-methyl-2-(2-phenylethenyl)phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAVAZTYGBLZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969790

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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